DNA-PK Inhibitor V
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of AMA37 involves the reaction of arylmorpholine with specific reagents under controlled conditions. The detailed synthetic route includes:
Starting Materials: Arylmorpholine and other specific reagents.
Reaction Conditions: The reaction is typically carried out in an organic solvent such as dimethyl sulfoxide (DMSO) at elevated temperatures.
Purification: The product is purified using techniques such as column chromatography to obtain a high-purity compound.
Industrial Production Methods
Industrial production of AMA37 follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large-scale reactors are used to carry out the reaction.
Purification: Industrial purification methods such as crystallization and large-scale chromatography are employed.
Quality Control: Rigorous quality control measures are implemented to ensure the purity and consistency of the product.
Chemical Reactions Analysis
Types of Reactions
AMA37 undergoes various chemical reactions, including:
Oxidation: AMA37 can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can convert AMA37 into reduced forms.
Substitution: Substitution reactions involving AMA37 can lead to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate are used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.
Substitution: Substitution reactions often involve nucleophiles such as halides or amines.
Major Products Formed
Scientific Research Applications
AMA37 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study DNA repair mechanisms.
Biology: Employed in research on cellular responses to DNA damage.
Medicine: Investigated for its potential in cancer therapy due to its ability to inhibit DNA-PK.
Industry: Utilized in the development of new therapeutic agents and research tools.
Mechanism of Action
AMA37 exerts its effects by inhibiting DNA-PK, a key enzyme involved in the repair of DNA double-strand breaks. The inhibition of DNA-PK leads to the accumulation of DNA damage, which can result in cell death, particularly in cancer cells. The molecular targets and pathways involved include:
DNA-PK: The primary target of AMA37.
Cell Cycle Arrest: AMA37 can induce cell cycle arrest at the G2/M phase.
Apoptosis: The accumulation of DNA damage can trigger apoptotic pathways.
Comparison with Similar Compounds
Similar Compounds
NU7441: Another DNA-PK inhibitor with similar properties.
KU60648: A potent DNA-PK inhibitor used in research.
CC-115: A dual inhibitor of DNA-PK and mTOR.
Uniqueness of AMA37
AMA37 is unique due to its selective inhibition of DNA-PK and its reversible, ATP-competitive nature. This selectivity and reversibility make it a valuable tool in research, particularly in studies focused on DNA repair and cancer therapy.
Properties
IUPAC Name |
(2-hydroxy-4-morpholin-4-ylphenyl)-phenylmethanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO3/c19-16-12-14(18-8-10-21-11-9-18)6-7-15(16)17(20)13-4-2-1-3-5-13/h1-7,12,19H,8-11H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FALILNHGILFDLC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=CC(=C(C=C2)C(=O)C3=CC=CC=C3)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90587895 | |
Record name | [2-Hydroxy-4-(morpholin-4-yl)phenyl](phenyl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90587895 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
283.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
404009-46-7 | |
Record name | [2-Hydroxy-4-(morpholin-4-yl)phenyl](phenyl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90587895 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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